1H,1H-Perfluorononylamine

Overview

Description

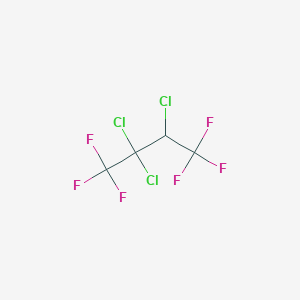

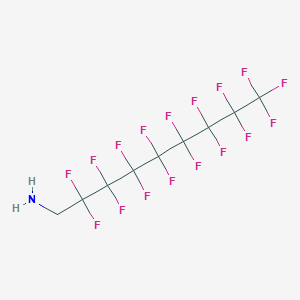

1H,1H-Perfluorononylamine belongs to the group of compounds classified as perfluoroalkylamines. It is a heterocyclic organic compound with the molecular formula C9H4F17N .

Molecular Structure Analysis

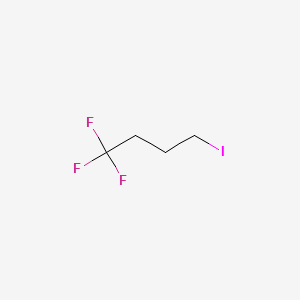

The molecular structure of 1H,1H-Perfluorononylamine consists of a chain of nine carbon atoms, with each carbon atom (except the terminal one) being bonded to two fluorine atoms. The terminal carbon atom is bonded to an amine group (NH2) and a fluorine atom .Scientific Research Applications

Oil-Water Separation

1H,1H-Perfluorononylamine: is utilized in the creation of superhydrophobic-superoleophilic membranes. These membranes are designed for efficient oil-water separation, a process critical in environmental management, especially in treating oily wastewater and managing oil spills. The compound’s ability to create surfaces that repel water but allow oil to pass through makes it invaluable in this application .

Analytical Chemistry

This compound is used in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy. It aids in the profiling of natural products and complex mixtures due to its distinct NMR-active nuclei. The compound’s properties help in overcoming issues of spectral overlap, thus providing clearer and more accurate analytical results .

Safety And Hazards

properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVFAVFXCUPMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379930 | |

| Record name | 1H,1H-Perfluorononylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H-Perfluorononylamine | |

CAS RN |

355-47-5 | |

| Record name | 1H,1H-Perfluorononylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

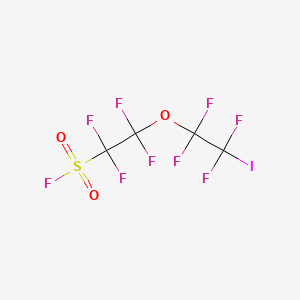

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

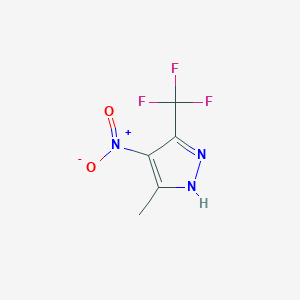

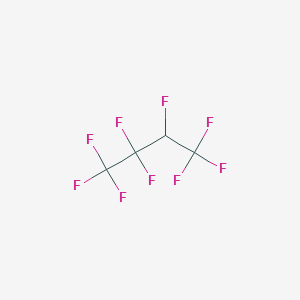

Feasible Synthetic Routes

Q & A

Q1: How does 1H,1H-Perfluorononylamine interact with jute and what are the downstream effects?

A1: In this study, 1H,1H-Perfluorononylamine is grafted onto the lignin component of jute fibers through a laccase-mediated reaction []. Laccase, an enzyme, catalyzes the oxidation of PFNL, generating reactive species. These reactive species then interact with the lignin on the jute surface, forming covalent bonds. This grafting process leads to the incorporation of fluorine atoms on the jute surface, increasing its hydrophobicity (water repellency) []. The contact angle, a measure of hydrophobicity, significantly increases after PFNL grafting, indicating the altered surface properties of the jute fibers [].

Q2: Can you elaborate on the material compatibility of 1H,1H-Perfluorononylamine in this specific application?

A2: The research demonstrates the compatibility of 1H,1H-Perfluorononylamine with jute fibers, specifically with the lignin component []. The laccase-mediated grafting method proves to be effective in attaching PFNL onto the jute surface without causing significant structural damage to the fibers. The resulting modified jute exhibits enhanced hydrophobicity, showcasing the successful integration of PFNL into the material []. This modification suggests potential applications of this treated jute in environments where water repellency is beneficial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.